molecular formula C23H23FN6 B8376978 2-Pyrimidinamine, N-(1-(1-((4-fluorophenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)- CAS No. 108635-84-3

2-Pyrimidinamine, N-(1-(1-((4-fluorophenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)-

Cat. No. B8376978
Key on ui cas rn: 108635-84-3
M. Wt: 402.5 g/mol
InChI Key: ZVBZUPGSMOFWIL-UHFFFAOYSA-N
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Patent
US04912219

Procedure details

A mixture of 1.71 g (0.005 mole) of 1-{1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-yl}-4-piperidinamine, 0.57 g (0.005 mole) of 2-chloropyrimidine, 0.43 g (0.052 mole) of sodium bicarbonate and 19 ml of ethanol is brought to reflux temperature for 2 days and 2 nights. The mixture is evaporated to dryness, and water and 2N sodium hydroxide are added. The product is taken up with methylene chloride, decanted and washed with water. The product is chromatographed on a silica column (eluent: dichloromethane/methanol, 47:3).
Quantity
1.71 g
Type
reactant
Reaction Step One
Quantity
0.57 g
Type
reactant
Reaction Step One
Quantity
0.43 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][N:9]2[C:13]3[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=3[N:11]=[C:10]2[N:18]2[CH2:23][CH2:22][CH:21]([NH2:24])[CH2:20][CH2:19]2)=[CH:4][CH:3]=1.Cl[C:26]1[N:31]=[CH:30][CH:29]=[CH:28][N:27]=1.C(=O)(O)[O-].[Na+]>C(O)C>[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][N:9]2[C:13]3[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=3[N:11]=[C:10]2[N:18]2[CH2:23][CH2:22][CH:21]([NH:24][C:26]3[N:31]=[CH:30][CH:29]=[CH:28][N:27]=3)[CH2:20][CH2:19]2)=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.71 g
Type
reactant
Smiles
FC1=CC=C(C=C1)CN1C(=NC2=C1C=CC=C2)N2CCC(CC2)N
Name
Quantity
0.57 g
Type
reactant
Smiles
ClC1=NC=CC=N1
Name
Quantity
0.43 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
19 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature for 2 days
Duration
2 d
CUSTOM
Type
CUSTOM
Details
2 nights
CUSTOM
Type
CUSTOM
Details
The mixture is evaporated to dryness, and water and 2N sodium hydroxide
ADDITION
Type
ADDITION
Details
are added
CUSTOM
Type
CUSTOM
Details
decanted
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The product is chromatographed on a silica column (eluent: dichloromethane/methanol, 47:3)

Outcomes

Product
Name
Type
Smiles
FC1=CC=C(C=C1)CN1C(=NC2=C1C=CC=C2)N2CCC(CC2)NC2=NC=CC=N2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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